Physicochemical properties of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Physicochemical properties of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a carboxylate ester and a hydroxymethyl group on a cyclohexane scaffold, renders it a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and high-performance polymers.[1] This guide provides a comprehensive overview of its core physicochemical properties, synthesis, analytical characterization, reactivity, and applications, with a focus on insights relevant to researchers in drug development.
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of organic synthesis, the strategic value of a molecule is often defined by its functional group tolerance and the potential for selective chemical transformations. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate embodies these principles, offering two distinct reactive centers: a nucleophilic alcohol and an electrophilic ester. This arrangement, particularly with the stereochemical possibilities of the cyclohexane ring (existing as cis and trans isomers), allows for sequential and controlled modifications, making it a key precursor in multi-step syntheses.[1] Its primary utility lies in its role as an intermediate for more complex molecules, such as derivatives of tranexamic acid, which are crucial in pharmaceutical development.[1]
Core Physicochemical Properties
The physical and chemical properties of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate dictate its handling, reactivity, and pharmacokinetic potential in derivative compounds. These properties are influenced by the interplay between the polar hydroxyl and ester groups and the nonpolar cyclohexane ring.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₃ | [1] |
| Molecular Weight | 172.22 g/mol | [1][2] |
| IUPAC Name | methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | [1] |
| CAS Number | 13380-85-3 (mixture of isomers), 110928-44-4 (trans), 110928-45-5 (cis) | [2][3][4] |
| Density | ~1.059 g/cm³ | [1][3] |
| Boiling Point | ~250.7 °C at 760 mmHg | [1][3] |
| Melting Point | 99.8 °C (Isomer not specified) | [1] |
| Solubility | Soluble in organic solvents like ether and alcohol; insoluble in water. | [1] |
| Appearance | Colorless to pale-yellow solid or liquid. |
The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and ester oxygens) contributes to its polarity and relatively high boiling point. Its solubility profile is characteristic of a molecule with both polar and nonpolar regions, allowing for its use in a variety of solvent systems.
Synthesis and Purification: A Practical Workflow
The synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is most commonly achieved through the hydrogenation of an aromatic precursor. This method is efficient and provides good control over the stereochemistry of the final product.
Experimental Protocol: Hydrogenation of Methyl 4-(hydroxymethyl)benzoate
This protocol describes a standard laboratory procedure for the synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. The choice of a palladium on carbon (Pd/C) catalyst is based on its high activity and selectivity for aromatic ring hydrogenation.[1]
Materials:
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Methyl 4-(hydroxymethyl)benzoate
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10% Palladium on Carbon (Pd/C)
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Ethanol (or Tetrahydrofuran)
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High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
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Celite or another filtration aid
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Rotary evaporator
Procedure:
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Vessel Preparation: Ensure the high-pressure vessel is clean and dry. Charge the vessel with Methyl 4-(hydroxymethyl)benzoate and 5-10 wt% of 10% Pd/C catalyst.
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Solvent Addition: Add a suitable solvent, such as ethanol or THF, to dissolve the starting material.
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Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen. Pressurize the vessel with hydrogen gas to 10–50 bar.
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Reaction: Heat the mixture to 80–120°C and stir vigorously for 12–24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
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Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
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Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product can be further purified by column chromatography or recrystallization to yield the pure Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
Synthesis and Purification Workflow Diagram
Caption: Workflow for Synthesis and Purification.
Analytical Characterization: Ensuring Purity and Structural Integrity
A multi-technique approach is essential for the unambiguous characterization and purity assessment of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of the molecule, including the stereochemistry of the substituents on the cyclohexane ring.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the methoxy group of the ester (~3.6 ppm), the protons of the hydroxymethyl group (~3.5 ppm), and the protons on the cyclohexane ring (in the 1.0-2.5 ppm range). The coupling patterns of the ring protons can help determine the cis/trans isomeric ratio.
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¹³C NMR: The carbon NMR spectrum will display a signal for the ester carbonyl carbon around 170 ppm, the carbon of the hydroxymethyl group at approximately 65 ppm, and the methoxy carbon near 50 ppm. The remaining signals correspond to the carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will be dominated by a strong, sharp absorption band for the C=O stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound.[1] Under electrospray ionization (ESI), the molecule is expected to form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Analytical Workflow Diagram
Caption: Role as a Versatile Chemical Intermediate.
Conclusion
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with its dual reactivity, make it an important intermediate for the development of a wide range of products, from life-saving pharmaceuticals to high-performance materials. A thorough understanding of its properties and reactivity is crucial for its effective utilization in research and development.
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